![molecular formula C16H21N3O2S B2781192 3-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide CAS No. 941878-49-5](/img/structure/B2781192.png)
3-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiazolo[3,2-a]pyrimidines are heterocyclic analogs of purine bases . They exhibit a broad spectrum of pharmacological activity . Apart from their huge synthetic potential, derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs .
Synthesis Analysis
Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .Molecular Structure Analysis
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . Structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis
5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Scientific Research Applications
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives exhibit significant antitumor properties . They have been studied for their potential to inhibit the growth of various cancer cell lines. The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine allows these compounds to bind effectively to biological targets, which is crucial in cancer therapy .
Antibacterial Properties
These compounds also demonstrate antibacterial activity , making them valuable in the fight against bacterial infections. Their ability to interact with bacterial cell components can lead to the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Anti-inflammatory Uses
The anti-inflammatory potential of thiazolo[3,2-a]pyrimidine derivatives is another area of interest. They can be designed to target specific inflammatory pathways, which may lead to new treatments for conditions like arthritis and other inflammatory diseases .
Enzyme Inhibition
Thiazolo[3,2-a]pyrimidine derivatives are known to act as enzyme inhibitors. They can be tailored to inhibit enzymes that are key to the progression of certain diseases, providing a pathway for the development of novel therapeutic agents .
Analgesic Effects
Research suggests that these compounds may have analgesic effects , offering potential new pain management solutions. Their ability to modulate pain receptors could lead to less addictive alternatives to current pain medications .
Antiviral Applications
The structural flexibility of thiazolo[3,2-a]pyrimidine derivatives allows for the creation of compounds with antiviral properties. They can be engineered to interfere with viral replication, which is vital for treating viral infections .
properties
IUPAC Name |
3-cyclohexyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-11-14(15(21)19-9-10-22-16(19)17-11)18-13(20)8-7-12-5-3-2-4-6-12/h9-10,12H,2-8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYRGOIOGFECIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CCC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.